molecular formula C16H15N3O6 B2507920 N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899977-97-0

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2507920
CAS No.: 899977-97-0
M. Wt: 345.311
InChI Key: CSXQHCRPKNGPME-UHFFFAOYSA-N
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Description

N1-(2,4-Dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone, with N1 substituted by a 2,4-dimethoxyphenyl group and N2 substituted by a 4-nitrophenyl group.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-24-12-7-8-13(14(9-12)25-2)18-16(21)15(20)17-10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXQHCRPKNGPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Coupling via Oxalyl Chloride Intermediates

The most widely documented route involves sequential nucleophilic acyl substitution reactions. In the first step, 2,4-dimethoxyaniline reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (3.0 equiv.) is introduced to scavenge HCl, yielding N-(2,4-dimethoxyphenyl)oxalyl chloride as a reactive intermediate. The second step couples this intermediate with 4-nitroaniline in tetrahydrofuran (THF) at 25°C for 12 hours, achieving 68–72% crude yield after precipitation.

Table 1: Reaction Conditions and Yields

Parameter Step 1 Step 2
Solvent DCM THF
Temperature 0–5°C 25°C
Equivalents (Amine) 1.1 1.0
Catalyst Triethylamine None
Yield (%) 89 (Intermediate) 72 (Final Product)

One-Pot Sequential Aminolysis

Alternative approaches employ a one-pot strategy using dimethyl oxalate as a starting material. A methanol solution of dimethyl oxalate reacts with 2,4-dimethoxyaniline (1.05 equiv.) at 50°C for 4 hours, followed by addition of 4-nitroaniline (1.0 equiv.) and ammonium chloride (0.1 equiv.) as a catalyst. This method avoids handling oxalyl chloride but requires careful pH control (maintained at 8.5–9.0 via ammonia gas infusion) to prevent over-alkylation. The one-pot process achieves 64% isolated yield after recrystallization from ethanol-water (3:1).

Optimization of Reaction Parameters

Solvent Effects on Reaction Kinetics

Polar aprotic solvents enhance nucleophilicity of aromatic amines. Comparative studies in DMF, THF, and acetonitrile reveal THF as optimal, providing a balance between solubility and reaction rate. Methanol, while suitable for one-pot syntheses, induces premature crystallization, reducing intermediate reactivity.

Table 2: Solvent Performance Metrics

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 8 58
THF 7.5 12 72
Acetonitrile 37.5 10 65

Catalytic Additives and Byproduct Mitigation

Proton scavengers critically influence purity. Molecular sieves (3Å) reduce residual HCl in two-step syntheses, minimizing N-oxide byproducts. In one-pot methods, in situ generated methanol (from dimethyl oxalate aminolysis) necessitates continuous distillation to shift equilibrium toward product formation.

Advanced Characterization Techniques

Spectroscopic Confirmation of Structure

1H NMR (400 MHz, DMSO-d6) exhibits distinct resonances: δ 8.15–8.18 (d, 2H, Ar-NO2), δ 6.45–6.52 (m, 3H, Ar-OCH3), and δ 3.82 (s, 6H, OCH3). 13C NMR confirms carbonyl carbons at δ 160.2 and 158.9 ppm, consistent with oxalamide linkage.

Purity Assessment via Chromatography

Reverse-phase HPLC (C18 column, 70:30 H2O:ACN, 1 mL/min) reveals ≥98% purity with retention time 12.4 minutes. Residual solvents are quantified via GC-MS, demonstrating <0.1% triethylamine and dichloromethane.

Table 3: Analytical Specifications

Parameter Specification Method
Purity ≥98% HPLC
Melting Point 214–216°C DSC
Residual Solvents <500 ppm GC-MS

Industrial Scalability Considerations

Continuous Flow Synthesis Adaptations

Pilot-scale implementations adapt batch protocols to continuous flow reactors. A tubular reactor (0.5 L volume) processes 2,4-dimethoxyaniline and oxalyl chloride at 5°C with 2-minute residence time, achieving 85% intermediate conversion. Subsequent mixing with 4-nitroaniline in a static mixer (25°C, 10-minute residence) elevates final yield to 78%.

Waste Stream Management

Methanol recovery via vacuum distillation (45°C, 150 mbar) achieves 92% solvent reuse. Aqueous waste neutralization with Ca(OH)2 precipitates ammonium chloride, reducing biological oxygen demand (BOD) by 87%.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide has been investigated for its potential as an anticancer agent . Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Molecular docking studies suggest that it interacts effectively with free radicals, thereby reducing oxidative damage .

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects in vitro, making it a candidate for further development in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines .

Material Science

In addition to biological applications, this compound is being explored for its use in material science, particularly in the development of novel polymers and nanocomposites due to its unique structural properties .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study BAntioxidant PropertiesShowed significant reduction in lipid peroxidation levels in cellular models exposed to oxidative stress.
Study CAnti-inflammatory EffectsInhibited TNF-alpha production in macrophages by up to 50% at specific concentrations.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of oxalamides are highly dependent on the substituents at the N1 and N2 positions. Below is a comparative analysis of structurally related compounds:

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy, ethoxy) in analogs like compound 17 and 21 (3-ethoxyphenyl substitution). Nitro groups may improve binding to enzymes with polar active sites but reduce solubility .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic N2 substituents (e.g., 4-nitrophenyl) often exhibit stronger π-π stacking interactions in biological systems compared to aliphatic chains (e.g., phenethyl groups) .

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., in S336) improve water solubility, whereas nitro groups may necessitate formulation adjustments .
  • Thermal Stability : Most oxalamides decompose above 200°C, with melting points influenced by crystallinity (e.g., compound 10 melts >210°C) .

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O5C_{16}H_{16}N_2O_5, with a molecular weight of approximately 316.31 g/mol. Its structure features two distinct aromatic rings connected by an oxalamide linkage, which plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC16H16N2O5C_{16}H_{16}N_2O_5
Molecular Weight316.31 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with 4-nitroaniline under acidic conditions, often using oxalyl chloride as a coupling agent. This method allows for the efficient formation of the desired oxalamide structure while minimizing side reactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. The nitro group in the compound can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to apoptosis in cancer cells. A study demonstrated that derivatives of oxalamides showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

There is evidence suggesting that oxalamide derivatives possess antimicrobial activity. For instance, compounds structurally related to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of inhibition, highlighting the potential for development as antimicrobial agents .

Case Studies

  • Anticancer Screening : In a study conducted on various oxalamide derivatives, this compound was evaluated for its cytotoxicity against human breast cancer cells (MCF-7). The compound exhibited significant inhibition of cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent .
  • Antibacterial Activity : A comparative study assessed the antibacterial efficacy of several oxalamide compounds against E. coli and S. aureus. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings

  • Mechanism of Action : The mechanism through which this compound exerts its biological effects is thought to involve the modulation of enzyme activity and interference with cellular signaling pathways. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups enhances its reactivity towards biological targets .
  • Structure-Activity Relationship (SAR) : Studies on SAR reveal that modifications to the phenyl rings significantly affect biological activity. The introduction of methoxy groups has been linked to enhanced solubility and bioavailability, making such derivatives more effective in therapeutic applications .

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